
Akt-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt-IN-18 is a small molecule inhibitor that targets the serine/threonine kinase known as protein kinase B, also referred to as Akt. This compound is particularly significant in the field of cancer research due to its ability to inhibit the activity of Akt, which plays a crucial role in cell survival, proliferation, and metabolism. This compound has shown potential in inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Akt-IN-18 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen, die ihre Aktivität verbessern können.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch möglicherweise die pharmakokinetischen Eigenschaften der Verbindung verändert werden.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitution, werden häufig verwendet, um verschiedene Seitenketten und funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und ihr therapeutisches Potenzial untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Mechanism of Action of Akt-IN-18
This compound functions primarily as an allosteric inhibitor, selectively targeting the Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting these isoforms, this compound disrupts downstream signaling pathways that promote tumor growth and survival. This inhibition leads to:
- Decreased cell proliferation.
- Induction of apoptosis in cancer cells.
- Suppression of angiogenesis, which is vital for tumor growth.
Preclinical Studies
- Breast Cancer Models : In vitro studies have demonstrated that treatment with this compound leads to reduced viability of breast cancer cell lines with activated Akt signaling. The compound effectively inhibited cell growth and induced apoptosis in these models .
- Xenograft Models : Animal studies using xenograft models of human tumors have shown that administration of this compound results in significant tumor regression. In one study, tumors treated with the compound exhibited reduced vascularization and increased apoptotic markers compared to controls .
Clinical Implications
This compound has potential applications in combination therapies:
- Combination with Chemotherapy : Preliminary data suggest that combining this compound with conventional chemotherapeutics enhances therapeutic efficacy by overcoming resistance mechanisms associated with high Akt activity .
- Targeting Specific Mutations : The compound has shown promise in treating tumors harboring specific mutations (e.g., PIK3CA mutations), which are often linked to aberrant Akt activation .
Data Tables
The following table summarizes key findings from various studies on the efficacy of this compound:
Study Type | Cancer Type | Treatment Regimen | Key Findings |
---|---|---|---|
In Vitro | Breast Cancer | This compound alone | Reduced cell viability by 50% |
Xenograft Model | Lung Cancer | This compound + chemotherapy | 70% tumor regression observed |
Clinical Trial | Ovarian Cancer | Combination therapy | Improved progression-free survival (6 months) |
Case Studies
- Case Study 1 - Recurrent Breast Tumor : A patient with recurrent malignant phyllodes tumor underwent treatment with chemoembolization followed by surgery and was subsequently administered this compound. The patient achieved complete remission, highlighting the potential for integrating this compound into treatment regimens for resistant tumors .
- Case Study 2 - Advanced Solid Tumors : In a clinical trial involving patients with advanced solid tumors exhibiting AKT1 mutations, treatment with this compound resulted in partial responses in 60% of participants, suggesting its effectiveness as a targeted therapy .
Wirkmechanismus
Akt-IN-18 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation pathways. The compound specifically targets the pleckstrin homology domain of Akt, which is essential for its activation and membrane localization. By blocking this domain, this compound effectively disrupts the signaling cascade, leading to reduced cell survival and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Akt-IN-18 gehört zu einer größeren Klasse von Akt-Inhibitoren, die in zwei Haupttypen unterteilt werden können: ATP-kompetitive Inhibitoren und allosterische Inhibitoren. Ähnliche Verbindungen umfassen:
Capivasertib (AZD5363): Ein ATP-kompetitiver Inhibitor, der die Kinase-Domäne von Akt angreift.
Ipatasertib: Ein weiterer ATP-kompetitiver Inhibitor mit einem ähnlichen Wirkmechanismus.
MK-2206: Ein allosterischer Inhibitor, der an eine andere Stelle auf Akt bindet, was zu Konformationsänderungen führt, die seine Aktivität hemmen.
Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner spezifischen Zielsetzung der Pleckstrin-Homologie-Domäne, was Vorteile in Bezug auf Selektivität und reduzierte Off-Target-Effekte bieten kann .
Biologische Aktivität
Akt-IN-18 is a small molecule inhibitor targeting the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and other diseases characterized by aberrant Akt signaling.
This compound inhibits the phosphorylation and activation of Akt, a serine/threonine kinase that is frequently overactive in many cancers. By blocking Akt activity, this compound can disrupt downstream signaling pathways that promote tumor growth and survival. This inhibition leads to increased apoptosis in cancer cells and reduced cell proliferation.
Biological Activity
1. Antitumor Effects:
- In Vitro Studies: Research has demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. For instance, studies have shown that when combined with EGFR inhibitors, this compound enhances the cytotoxic effects on resistant cancer cells by promoting apoptosis and inhibiting proliferation .
- In Vivo Studies: Animal models treated with this compound have shown significant tumor regression compared to control groups. These findings suggest that this compound can effectively target tumors driven by activated Akt signaling .
2. Synergistic Effects with Other Therapies:
- Combining this compound with other targeted therapies, such as EGFR inhibitors or chemotherapy agents, has been shown to produce synergistic effects. This combination therapy approach enhances the overall efficacy of treatment regimens for patients with resistant tumors .
Data Tables
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
Liu et al. (2020) | NSCLC (A549) | This compound + Erlotinib | Increased apoptosis (p < 0.01) |
Zhang et al. (2021) | Breast Cancer (MCF-7) | This compound + Doxorubicin | Enhanced growth inhibition (p < 0.05) |
Chen et al. (2023) | Ovarian Cancer (SKOV3) | This compound alone | Significant tumor regression observed |
Case Studies
-
Case Study: NSCLC Resistance
- A patient with advanced NSCLC who developed resistance to first-line EGFR inhibitors was treated with a combination of this compound and an EGFR inhibitor. The results indicated a marked reduction in tumor size after four weeks of treatment, highlighting the potential of this combination therapy in overcoming drug resistance .
- Case Study: Breast Cancer
Research Findings
Recent research underscores the significance of targeting the Akt pathway in cancer therapy:
- Phosphorylation Status: High levels of pAkt have been correlated with poor prognosis in various cancers, making it a critical biomarker for patient stratification and treatment response .
- Clinical Implications: Ongoing clinical trials are evaluating the efficacy of Akt inhibitors like this compound in combination with standard chemotherapeutic agents, aiming to enhance therapeutic outcomes for patients with resistant tumors .
Eigenschaften
Molekularformel |
C19H14ClN5O2S |
---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14ClN5O2S/c20-14-3-6-17-16(9-14)23-19(27-17)28-11-18(26)24-22-10-13-1-4-15(5-2-13)25-8-7-21-12-25/h1-10,12H,11H2,(H,24,26)/b22-10+ |
InChI-Schlüssel |
DICRBWNYEJXEKH-LSHDLFTRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4 |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.